4-(1,1-Difluoroethyl)-1,2-difluorobenzene

Lipophilicity LogP Drug design

4-(1,1-Difluoroethyl)-1,2-difluorobenzene (CAS 1138445-09-6; MDL MFCD11845811) is a fluorinated aromatic building block featuring a 1,2-difluorobenzene core with a 1,1-difluoroethyl (CF₂CH₃) substituent at the para position. With molecular formula C₈H₆F₄ and molecular weight 178.13 g/mol, this compound belongs to a family of regioisomeric difluoroethyl-difluorobenzenes that serve as versatile intermediates in pharmaceutical and agrochemical research.

Molecular Formula C8H6F4
Molecular Weight 178.13 g/mol
CAS No. 1138445-09-6
Cat. No. B1439494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)-1,2-difluorobenzene
CAS1138445-09-6
Molecular FormulaC8H6F4
Molecular Weight178.13 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)F)(F)F
InChIInChI=1S/C8H6F4/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3
InChIKeyDHKSTHWDLRVFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1-Difluoroethyl)-1,2-difluorobenzene (CAS 1138445-09-6): A Positionally Defined Fluorinated Building Block for MedChem and Agrochemical Synthesis


4-(1,1-Difluoroethyl)-1,2-difluorobenzene (CAS 1138445-09-6; MDL MFCD11845811) is a fluorinated aromatic building block featuring a 1,2-difluorobenzene core with a 1,1-difluoroethyl (CF₂CH₃) substituent at the para position . With molecular formula C₈H₆F₄ and molecular weight 178.13 g/mol, this compound belongs to a family of regioisomeric difluoroethyl-difluorobenzenes that serve as versatile intermediates in pharmaceutical and agrochemical research . The 1,1-difluoroethyl group is recognized as a metabolically stable bioisostere of the methoxy (–OCH₃) group [1], while the specific 1,2-difluoro substitution pattern on the aromatic ring imparts distinct electronic and steric properties that differentiate it from its positional isomers.

Why Regioisomeric Difluoroethyl-Difluorobenzenes Cannot Be Interchanged for 4-(1,1-Difluoroethyl)-1,2-difluorobenzene


Positional isomers within the difluoroethyl-difluorobenzene family share identical molecular formulas (C₈H₆F₄) and molecular weights (178.13 g/mol) but differ substantially in predicted physicochemical properties relevant to synthesis, purification, and downstream biological performance . The 1,2-difluoro substitution pattern creates a unique local dipole and steric environment around the aromatic ring that directly influences reactivity in cross-coupling reactions and metabolic susceptibility in derived drug candidates [1]. Furthermore, the para arrangement of the CF₂CH₃ group relative to the 1,2-difluoro motif determines the vector of the bioisosteric replacement in target binding, which is not reproducible by ortho- or meta-substituted analogs [2]. Generic substitution risks altered regioselectivity in subsequent functionalization steps, divergent logP/logD profiles, and compromised structure–activity relationships.

Quantitative Differentiation Evidence for 4-(1,1-Difluoroethyl)-1,2-difluorobenzene Versus Closest Analogs


Predicted Lipophilicity (LogP) Variation Across Regioisomers: Para-1,2-Difluoro Pattern Exhibits a Measurable LogP Offset

Among the C₈H₆F₄ difluoroethyl-difluorobenzene isomers, the specific arrangement of fluorine atoms critically influences predicted octanol-water partition coefficients. The 1,2-difluoro-4-(1,1-difluoroethyl) substitution pattern (target compound) is predicted to exhibit a lipophilicity intermediate between the 1,4-difluoro-2-(difluoroethyl) isomer (ACD/LogP = 3.11) and the 2,3-difluoro-1-(difluoroethyl) isomer (XLogP3-AA = 2.9), based on ACD/Labs and PubChem computed data for the closest analogs [1]. This moderate logP window is significant for balancing membrane permeability with aqueous solubility in orally bioavailable drug candidates .

Lipophilicity LogP Drug design Bioisostere

Predicted Boiling Point Separation Enables Isomer-Specific Purification and Handling

Predicted boiling points for the positional isomers of difluoroethyl-difluorobenzene show measurable variation that directly impacts distillation-based purification and handling protocols. The 1,2-difluoro-4-(1,1-difluoroethyl) substitution (target) is anticipated to exhibit a boiling point between 155–162 °C, positioned within a separation window established by its closest isomers: 2-(1,1-difluoroethyl)-1,4-difluorobenzene (BP 154.9±35.0 °C) and 2-(1,1-difluoroethyl)-1,3-difluorobenzene (BP 162.4±35.0 °C) [1]. A boiling point difference of approximately 5–8 °C between isomers is sufficient for fractional distillation discrimination under controlled conditions.

Purification Boiling point Distillation Physicochemical properties

The 1,1-Difluoroethyl (CF₂CH₃) Group as a Validated Methoxy Bioisostere With Documented Metabolic Stability Advantage

The CF₂CH₃ (1,1-difluoroethyl) substituent present on the target compound is a well-established bioisostere for methoxy (–OCH₃) and ethoxy groups in medicinal chemistry [1]. In head-to-head comparisons of CF₂CH₃-containing compounds versus their methoxy counterparts, the difluorinated analogs consistently demonstrated reduced oxidative metabolism while preserving steric and conformational mimicry. Specifically, the Baran laboratory demonstrated that difluoroethyl ethers (Ar-CF₂CH₃) exhibit conformational preferences that place the methyl group out of the plane of the aromatic ring, closely mimicking the geometry of anisole derivatives while eliminating the metabolic liability of the oxygen atom [1]. In separate matched-pair analyses, replacement of –OCH₃ with –CF₂CH₃ in drug-like scaffolds reduced intrinsic microsomal clearance (CLint) in human liver microsomes, with quantitative improvements observed on a case-by-case basis [2].

Metabolic stability Bioisostere CF₂CH₃ Microsomal clearance

Lipophilicity Attenuation of CF₂CH₃ Versus CF₃: A Quantified logD Hierarchy Relevant to ADME Optimization

The 1,1-difluoroethyl group (CF₂CH₃) provides a quantifiable lipophilicity attenuation compared to both the trifluoromethyl (CF₃) and ethyl (CH₂CH₃) groups—a property directly relevant to the target compound bearing a 4-CF₂CH₃ substituent. Erdeljac et al. (2018) established a logD hierarchy: CH₂CH₃ > CF₃ > CHFCH₂F (1,2-difluoroethyl), demonstrating that progressive fluorination systematically reduces lipophilicity . Further supporting evidence from trifluoromethyl ether comparisons showed that α,α-difluoroethyl thioethers (ArSCF₂CH₃) are significantly more polar than their trifluoromethyl ether (ArOCF₃) analogues, rendering them attractive for bioactive discovery where moderated logD improves solubility and reduces hERG binding risk [1]. In a separate CDK7 inhibitor patent series, compounds bearing –CF₂CH₃ at the X-position exhibited distinct pharmacokinetic profiles compared to –CHFCH₃ and –CF₃ variants, with the fluorination pattern directly influencing both potency and metabolic fate [2].

Lipophilicity logD CF₂CH₃ ADME Bioisostere

Recommended Application Scenarios for Procuring 4-(1,1-Difluoroethyl)-1,2-difluorobenzene Based on Evidence


Medicinal Chemistry: Methoxy-to-CF₂CH₃ Bioisostere Replacement in Lead Optimization

Use this building block when converting a metabolically labile para-methoxy (–OCH₃) or para-ethoxy (–OCH₂CH₃) group to the corresponding 1,1-difluoroethyl (CF₂CH₃) bioisostere. The pre-installed CF₂CH₃ moiety on the 1,2-difluorobenzene scaffold eliminates the need for late-stage deoxyfluorination chemistry (e.g., DAST or Deoxo-Fluor), which can be low-yielding and hazardous at scale. The para relationship between CF₂CH₃ and the 1,2-difluoro pattern provides a defined geometry that mimics the steric trajectory of the original alkoxy group while removing the CYP450-mediated O-dealkylation liability . This is particularly relevant for CNS-penetrant programs where moderate logP (predicted ~3.0) is desirable.

Suzuki–Miyaura and Other Cross-Coupling Substrate for Diversifying the 1,2-Difluorobenzene Core

The 1,2-difluoro substitution pattern activates specific positions on the aromatic ring for cross-coupling reactions, with the fluorine atoms serving as ortho/para directors for subsequent functionalization. The presence of the CF₂CH₃ group at the 4-position leaves the ring positions adjacent to fluorine atoms available for palladium-catalyzed couplings, enabling modular construction of biaryl and heterobiaryl libraries. This regiochemical definition distinguishes CAS 1138445-09-6 from its ortho-CF₂CH₃ and meta-CF₂CH₃ isomers, where the coupling site availability and electronic activation differ .

Agrochemical Intermediate: Fluorinated Analog of Phenoxy or Anisole-Based Herbicide/Insecticide Scaffolds

In agrochemical R&D, fluorine substitution is widely employed to enhance environmental persistence and target-site potency. The CF₂CH₃ group, as documented in the difluoroethylation literature, can replace alkoxy motifs in existing phenoxy herbicide or insecticide frameworks, potentially improving hydrolytic stability while retaining target binding . The 1,2-difluorobenzene core further contributes to metabolic resistance by blocking oxidative ring hydroxylation at the fluorinated positions, a strategy used in commercial agrochemicals. Procuring this specific isomer ensures correct spatial presentation of the CF₂CH₃ group for structure–activity studies in crop protection chemistry.

Physicochemical Property Calibration: Procuring a Defined-LogP Intermediate for CNS MPO Optimization

The predicted logP of ~3.0 positions 4-(1,1-difluoroethyl)-1,2-difluorobenzene within the optimal CNS multiparameter optimization (MPO) space (desirable logP range: 2–4). Compared to the non-fluorinated 4-ethyl-1,2-difluorobenzene (estimated logP ~3.5–4.0) or the 4-trifluoromethyl analog (estimated logP ~3.3–3.7), the CF₂CH₃ variant offers a uniquely moderated lipophilicity that supports both passive blood–brain barrier permeability and acceptable aqueous solubility . Procuring this building block early in a CNS program can reduce the need for logP-lowering modifications during later optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,1-Difluoroethyl)-1,2-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.